molecular formula C16H32N2Si2 B1594200 Propylamine, 3,3'-(p-phenylenebis(dimethylsilylene))bis- CAS No. 20152-18-5

Propylamine, 3,3'-(p-phenylenebis(dimethylsilylene))bis-

Cat. No. B1594200
CAS RN: 20152-18-5
M. Wt: 308.61 g/mol
InChI Key: FPHRTSFRLFDOHZ-UHFFFAOYSA-N
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Description

Propylamine, 3,3’-(p-phenylenebis(dimethylsilylene))bis- is a chemical compound with the molecular formula C16H32N2Si21.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of Propylamine, 3,3’-(p-phenylenebis(dimethylsilylene))bis-. However, propylamine, a related compound, can be prepared by reacting 1-propanol with ammonium chloride at high temperature and pressure using a Lewis acid catalyst such as ferric chloride2.



Molecular Structure Analysis

The molecular structure of Propylamine, 3,3’-(p-phenylenebis(dimethylsilylene))bis- is not readily available. However, it’s known that the compound has a molecular weight of 308.61 g/mol1.



Chemical Reactions Analysis

Specific chemical reactions involving Propylamine, 3,3’-(p-phenylenebis(dimethylsilylene))bis- are not readily available. However, propylamine, a related compound, has been studied and its reactions have been documented3.



Physical And Chemical Properties Analysis

The physical and chemical properties of Propylamine, 3,3’-(p-phenylenebis(dimethylsilylene))bis- are not readily available. However, propylamine, a related compound, is a colorless liquid with a strong, ammonia-like odor. It has a molar mass of 59.14 g/mol and a density of 0.717 g/mL at 25°C5.


Safety And Hazards

The safety data sheet for Propylamine, 3,3’-(p-phenylenebis(dimethylsilylene))bis- is not readily available. However, propylamine, a related compound, is known to be a combustible liquid that causes severe skin burns and eye damage. It may also cause respiratory irritation67.


Future Directions

The future directions for the study and application of Propylamine, 3,3’-(p-phenylenebis(dimethylsilylene))bis- are not readily available. However, the study of related compounds like propylamine continues to be of interest in the field of organic chemistry8.


properties

IUPAC Name

3-[[4-[3-aminopropyl(dimethyl)silyl]phenyl]-dimethylsilyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32N2Si2/c1-19(2,13-5-11-17)15-7-9-16(10-8-15)20(3,4)14-6-12-18/h7-10H,5-6,11-14,17-18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHRTSFRLFDOHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCCN)C1=CC=C(C=C1)[Si](C)(C)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32N2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90173979
Record name Propylamine, 3,3'-(p-phenylenebis(dimethylsilylene))bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propylamine, 3,3'-(p-phenylenebis(dimethylsilylene))bis-

CAS RN

20152-18-5
Record name Propylamine, 3,3'-(p-phenylenebis(dimethylsilylene))bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020152185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propylamine, 3,3'-(p-phenylenebis(dimethylsilylene))bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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